![molecular formula C13H13N3O2S B15297514 N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through the cyclization of a thioamide with an α-haloketone. The pyridine ring can be introduced via a nucleophilic substitution reaction. The final step often involves the formation of the oxolane ring through a cyclization reaction with an appropriate diol or epoxide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The pyridine and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The oxolane ring may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar pyridine and amide functionalities.
Thiazole Derivatives: Compounds like sulfathiazole and tiazofurin, which also contain the thiazole ring and exhibit various biological activities.
Uniqueness
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide is unique due to its combination of pyridine, thiazole, and oxolane rings, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C13H13N3O2S |
|---|---|
Molekulargewicht |
275.33 g/mol |
IUPAC-Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C13H13N3O2S/c17-12(11-4-2-6-18-11)16-13-15-10(8-19-13)9-3-1-5-14-7-9/h1,3,5,7-8,11H,2,4,6H2,(H,15,16,17) |
InChI-Schlüssel |
ABQSRRYSNCGIHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


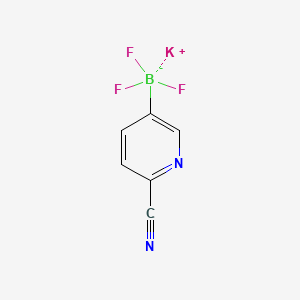
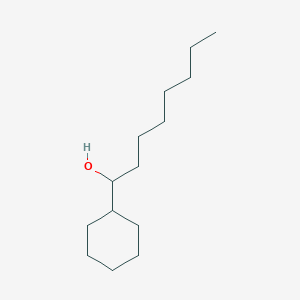
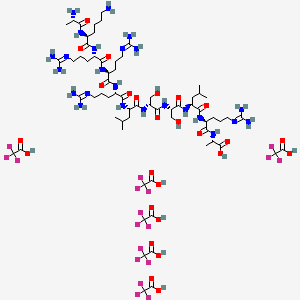
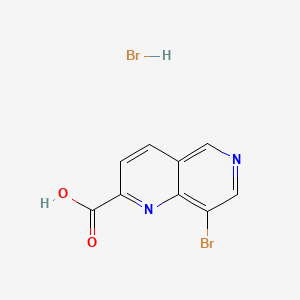
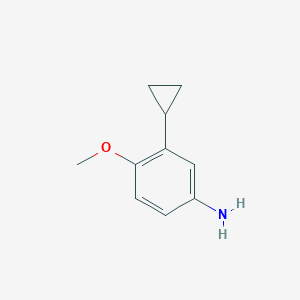
![2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)
![2-[(3,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B15297492.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid](/img/structure/B15297495.png)
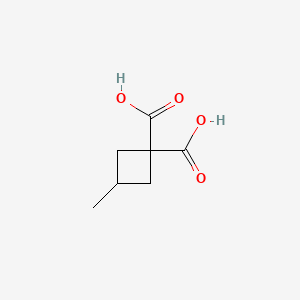
![[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B15297505.png)
![tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate](/img/structure/B15297506.png)
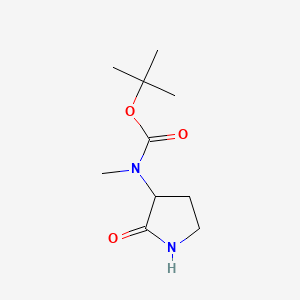

![Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B15297523.png)
